molecular formula C6H6ClN3O2 B1425921 Methyl 2-amino-4-chloropyrimidine-5-carboxylate CAS No. 1353503-49-7

Methyl 2-amino-4-chloropyrimidine-5-carboxylate

Cat. No. B1425921
CAS RN: 1353503-49-7
M. Wt: 187.58 g/mol
InChI Key: DDAVZTVPPOWERS-UHFFFAOYSA-N
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Description

“Methyl 2-amino-4-chloropyrimidine-5-carboxylate” is an organic compound with the molecular formula C6H6ClN3O2 . It has been widely studied in recent years due to its potential applications in various fields of research and industry.


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code: 1S/C6H6ClN3O2/c1-12-5(11)4-3(8)2-9-6(7)10-4/h2H,8H2,1H3 . This indicates the presence of 6 carbon atoms, 6 hydrogen atoms, 1 chlorine atom, 3 nitrogen atoms, and 2 oxygen atoms in the molecule.


Physical And Chemical Properties Analysis

“this compound” is a solid compound . It has a molecular weight of 187.58 g/mol. The compound should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Facile Synthesis of Halogenated Pyrimidines

A study by Blyumin, Neunhoeffer, and Volovenko (2007) demonstrates a synthetic approach to 2-amino-5-halogen-pyrimidine-4-carboxylic acids, which are closely related to Methyl 2-amino-4-chloropyrimidine-5-carboxylate. Their work outlines the synthesis of these compounds from 5-halogen-2-methylsulfonylpyrimidine-4-carboxylic acid through nucleophilic displacement. The resulting compounds, including those similar to this compound, can undergo decarboxylation to yield 2-amino-5-halogenpyrimidines, which have potential applications in various chemical syntheses and pharmaceutical research (Blyumin et al., 2007).

Synthesis of Pyrimidine Derivatives with Biological Activities

Tumkevičius, Urbonas, and Vainilavicius (2000) explored the synthesis of methyl esters of N-[(4-substituted amino)-5-cyano-2-methylthiopyrimidin-6-yl]amino acids, which are derivatives closely related to this compound. The synthesized compounds were found to possess fungicidal properties, indicating the potential of this compound derivatives in the development of new agrochemicals (Tumkevičius et al., 2000).

Role in Heterocyclic Compound Synthesis

Plas, Haase, Zuurdeeg, and Vollering (2010) investigated the reactions of 4-chloropyrimidines, which are structurally related to this compound, with potassium amide. Their research highlights the transformations and aminations leading to the formation of 4-amino compounds and s-triazine derivatives. This study underscores the versatility of chloropyrimidines in synthesizing heterocyclic compounds with potential applications in medicinal chemistry and material sciences (Plas et al., 2010).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Mechanism of Action

Result of Action

Methyl 2-amino-4-chloropyrimidine-5-carboxylate’s effects occur at the molecular and cellular levels. These could include altered gene expression, disrupted signaling cascades, or modified enzymatic activities. Again, precise data is scarce.

: Methyl 4-amino-2-chloropyrimidine-5-carboxylate MSDS

properties

IUPAC Name

methyl 2-amino-4-chloropyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3O2/c1-12-5(11)3-2-9-6(8)10-4(3)7/h2H,1H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDAVZTVPPOWERS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(N=C1Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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